molecular formula C24H24N2O3S2 B11965605 Methyl (2E)-2-(4-tert-butylbenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate

Methyl (2E)-2-(4-tert-butylbenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate

Cat. No.: B11965605
M. Wt: 452.6 g/mol
InChI Key: HWLOLKPCMKOUEZ-QGOAFFKASA-N
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Description

Methyl (2E)-2-(4-tert-butylbenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate is a complex organic compound that belongs to the thiazolopyrimidine class

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2E)-2-(4-tert-butylbenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The starting materials often include substituted benzaldehydes, thiazoles, and pyrimidines. The reaction conditions may involve:

    Condensation reactions: Using catalysts such as piperidine or pyridine under reflux conditions.

    Cyclization reactions: Employing reagents like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to form the thiazolopyrimidine core.

    Esterification: Using methanol and acid catalysts to introduce the methyl ester group.

Industrial Production Methods

Industrial production of such complex compounds may involve:

    Batch processing: For small-scale production, where each reaction step is carried out sequentially.

    Continuous flow synthesis: For large-scale production, where reagents are continuously fed into a reactor system, improving efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl (2E)-2-(4-tert-butylbenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxo derivatives.

    Reduction: Using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to reduce carbonyl groups.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing agents: KMnO4, CrO3

    Reducing agents: NaBH4, LiAlH4

    Catalysts: Piperidine, pyridine, POCl3, PPA

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

    Synthesis of novel compounds: Used as a building block for creating new thiazolopyrimidine derivatives with potential biological activities.

    Catalysis: Employed as a ligand in catalytic reactions.

Biology

    Antimicrobial agents: Potential use in developing new antibiotics or antifungal agents.

    Enzyme inhibitors: Studied for their ability to inhibit specific enzymes involved in disease pathways.

Medicine

    Drug development: Investigated for potential therapeutic applications in treating diseases such as cancer, inflammation, and infectious diseases.

Industry

    Materials science: Used in the development of new materials with unique properties, such as conductive polymers or advanced coatings.

Mechanism of Action

The mechanism of action of Methyl (2E)-2-(4-tert-butylbenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate involves interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: Binding to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.

    Receptor modulation: Interacting with cellular receptors to modulate signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazolopyrimidine derivatives: Compounds with similar core structures but different substituents.

    Benzylidene derivatives: Compounds with similar benzylidene groups but different heterocyclic cores.

Uniqueness

Methyl (2E)-2-(4-tert-butylbenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical properties.

Properties

Molecular Formula

C24H24N2O3S2

Molecular Weight

452.6 g/mol

IUPAC Name

methyl (2E)-2-[(4-tert-butylphenyl)methylidene]-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C24H24N2O3S2/c1-14-19(22(28)29-5)20(17-7-6-12-30-17)26-21(27)18(31-23(26)25-14)13-15-8-10-16(11-9-15)24(2,3)4/h6-13,20H,1-5H3/b18-13+

InChI Key

HWLOLKPCMKOUEZ-QGOAFFKASA-N

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C\C3=CC=C(C=C3)C(C)(C)C)/SC2=N1)C4=CC=CS4)C(=O)OC

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=CC=C(C=C3)C(C)(C)C)SC2=N1)C4=CC=CS4)C(=O)OC

Origin of Product

United States

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